2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a thiazole ring, a phenyl group, and a methoxyphenoxy moiety
Mechanism of Action
Target of Action
The primary target of 2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide, also known as 2-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide or Oprea1_672408, is the sweetness receptor in the human taste buds . This compound is a widely used sweetness inhibitor .
Mode of Action
This compound works by competitively inhibiting the sweetness receptors . It interacts with the sweetness receptors and prevents them from being activated by sweet substances . This results in a reduction in the perceived sweetness of foods and beverages .
Result of Action
The primary result of the action of this compound is the reduction in the perceived sweetness of foods and beverages . This can be particularly beneficial in the formulation of low-sugar or sugar-free products, where it can help to reduce the overall sugar content without significantly affecting the perceived sweetness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea in the presence of a base.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction of 4-methoxyphenol with an appropriate leaving group.
Final Coupling: The final step involves coupling the thiazole derivative with the methoxyphenoxy derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy group.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration can be done using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and methoxy group.
Reduction: Reduced forms of the acetamide moiety.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenoxy)acetic acid
- 2-methoxyphenyl isocyanate
- 2-(4-methoxyphenoxy)propionic acid
Uniqueness
2-(4-methoxyphenoxy)-N-[(2E)-4-phenyl-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to its combination of a thiazole ring, phenyl group, and methoxyphenoxy moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above. For example, the presence of the thiazole ring can enhance the compound’s ability to interact with certain biological targets, making it a more potent therapeutic agent.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-14-7-9-15(10-8-14)23-11-17(21)20-18-19-16(12-24-18)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHPUSAILCDMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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